molecular formula C16H17ClN2O3S B13587053 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No.: B13587053
M. Wt: 352.8 g/mol
InChI Key: RGNMBDJXFAUEJV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorinated phenyl group and a dimethylsulfamoyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with 3-aminophenyl dimethylsulfamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenyl derivatives with different substituents.

Scientific Research Applications

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenyl) (diphenyl)methanol
  • Trichlorophenol

Comparison

Compared to similar compounds, 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide is unique due to its combination of a chlorinated phenyl group and a dimethylsulfamoyl-substituted phenyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other related compounds. For instance, the presence of the dimethylsulfamoyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C16H17ClN2O3S/c1-19(2)23(21,22)14-8-5-7-13(11-14)18-16(20)10-12-6-3-4-9-15(12)17/h3-9,11H,10H2,1-2H3,(H,18,20)

InChI Key

RGNMBDJXFAUEJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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